molecular formula C21H27ClN2S2 B14692970 (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate CAS No. 34763-29-6

(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14692970
CAS No.: 34763-29-6
M. Wt: 407.0 g/mol
InChI Key: CFRVOIMGLDDJCT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C21H27ClN2S2 and a molecular weight of 407.04 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an octyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with octylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.

Scientific Research Applications

(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:

  • (4-Chlorophenyl)methyl octyl 3-pyridinylcarbamate
  • (4-Chlorophenyl)methyl octyl 3-pyridinylcarboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

34763-29-6

Molecular Formula

C21H27ClN2S2

Molecular Weight

407.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-1-octylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C21H27ClN2S2/c1-2-3-4-5-6-7-15-25-21(24-20-9-8-14-23-16-20)26-17-18-10-12-19(22)13-11-18/h8-14,16H,2-7,15,17H2,1H3

InChI Key

CFRVOIMGLDDJCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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